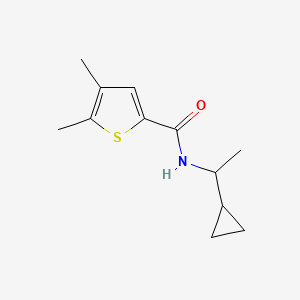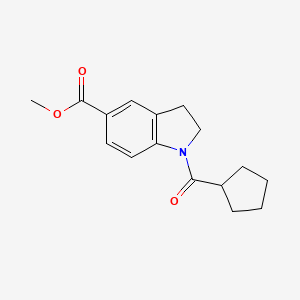
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide, also known as CP 47,497 or simply CP, is a synthetic cannabinoid compound that is commonly used in scientific research. It was first synthesized in the 1980s by Pfizer, Inc. as part of their research into the endocannabinoid system. Since then, CP has been widely studied for its potential therapeutic applications and its effects on the body.
作用機序
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are found throughout the body. When N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide binds to these receptors, it activates a signaling pathway that leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has been shown to have a variety of biochemical and physiological effects on the body. These include:
- Activation of the endocannabinoid system
- Inhibition of neurotransmitter release
- Modulation of ion channels
- Regulation of gene expression
- Alteration of immune function
- Regulation of cardiovascular function
- Modulation of pain perception
実験室実験の利点と制限
One advantage of using N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful reference compound for studies of other synthetic cannabinoids and their effects on the body. However, one limitation of using N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is that it is a potent agonist of the CB1 and CB2 receptors, which may not accurately reflect the effects of endogenous cannabinoids in the body.
将来の方向性
There are many potential future directions for research on N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide and other synthetic cannabinoids. Some possible areas of focus include:
- Development of new synthetic cannabinoids with improved therapeutic properties
- Investigation of the effects of synthetic cannabinoids on specific disease states, such as cancer, epilepsy, and chronic pain
- Study of the long-term effects of synthetic cannabinoids on the body, including potential toxicity and addiction risk
- Investigation of the potential use of synthetic cannabinoids as therapeutic agents for a variety of conditions.
合成法
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is typically synthesized using a multistep process that involves several chemical reactions. The first step in the synthesis is the conversion of 3-methylphenylacetonitrile to 3-methylphenylacetamide, which is then reacted with cyclohexanone to form N-(3-methylphenyl)-2-cyclohexen-1-imine. This intermediate is then reacted with hydroxylamine to form N-(3-methylphenyl)-2-cyclohexen-1-imine oxime, which is subsequently reacted with cyclobutanone to form N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide.
科学的研究の応用
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is primarily used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a reference compound in studies of synthetic cannabinoids and their potential therapeutic applications. N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has also been used to study the effects of cannabinoids on the immune system, the cardiovascular system, and the nervous system.
特性
IUPAC Name |
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13-4-2-5-14(12-13)18(10-3-11-18)17(21)19-15-6-8-16(20)9-7-15/h2,4-5,12,15-16,20H,3,6-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQDPWMKAWBKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)





![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)
